5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylvalerophenone
Overview
Description
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4’-n-propylvalerophenone is an organic compound that features a dioxane ring and a valerophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4’-n-propylvalerophenone typically involves the formation of the dioxane ring followed by the attachment of the valerophenone group. One common method involves the reaction of 5,5-dimethyl-1,3-dioxane-2-one with a suitable valerophenone derivative under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4’-n-propylvalerophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxane derivatives.
Scientific Research Applications
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4’-n-propylvalerophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4’-n-propylvalerophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxane ring and valerophenone moiety can interact with active sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone: Similar structure with an ethoxy group instead of a propyl group.
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-3’-iodovalerophenone: Contains an iodine atom, which can influence its reactivity and applications.
Uniqueness
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4’-n-propylvalerophenone is unique due to its specific combination of the dioxane ring and valerophenone moiety with a propyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylvalerophenone, identified by its CAS number 898755-42-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C20H30O3
- Molecular Weight : 318.45 g/mol
- Structure : The compound features a dioxane ring and a valerophenone moiety, which are significant for its biological activity.
Antitumor Efficacy
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted the synthesis of various analogs and their evaluation for cytotoxicity against different cancer cell lines. The results showed that these compounds could inhibit mRNA splicing, which is crucial for cancer cell proliferation .
In particular, compound 5 (likely referring to a structural analog or derivative) demonstrated selective anti-tumor activity against various adult and pediatric cancer types, as evidenced by its performance in the NCI 60 tumor cell line screen. The compound's IC50 values indicated potent activity against specific tumor lines .
The antitumor activity is believed to stem from the compound's ability to modulate mRNA splicing. This modulation can disrupt the expression of proteins essential for tumor growth and survival. In vitro studies have confirmed that these compounds retain their potency across multiple tumor types, suggesting a broad-spectrum efficacy .
Case Studies and Research Findings
A detailed examination of various studies reveals the following insights:
-
Cytotoxicity Studies :
- In vitro assays demonstrated that the compound exhibits cytotoxic effects in low micromolar concentrations against several cancer cell lines.
- Table 1 summarizes the IC50 values across different cell lines:
- In Vivo Studies :
- Structure-Activity Relationship (SAR) :
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)pentan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-4-7-16-10-12-17(13-11-16)18(21)8-5-6-9-19-22-14-20(2,3)15-23-19/h10-13,19H,4-9,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFFYAGZISWGEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645987 | |
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-42-5 | |
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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